3-(4-Methoxybenzyloxy)benzoic acid
Description
3-(4-Methoxybenzyloxy)benzoic acid is a benzoic acid derivative featuring a 4-methoxybenzyloxy group at the 3-position of the aromatic ring. Its molecular formula is C₁₅H₁₄O₄ (molecular weight: 258.27 g/mol), deduced from structural analogs such as 4-benzyloxy-3-methoxybenzoic acid . The compound is synthesized via nucleophilic substitution, where 3-hydroxybenzoic acid reacts with 4-methoxybenzyl chloride in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) . This method yields moderate to high efficiency (~82% in analogous reactions) .
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C15H14O4/c1-18-13-7-5-11(6-8-13)10-19-14-4-2-3-12(9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
CMBKRJGERJTDEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and type of substituents significantly alter physicochemical properties:
- Acidity : The target compound’s methoxy group at the benzyloxy moiety donates electrons via resonance, reducing carboxylic acid acidity (higher pKa) compared to chloro or nitro analogs .
- Solubility : Methoxy groups enhance lipophilicity, favoring solubility in organic solvents (e.g., ethyl acetate, DMF) .
Spectroscopic and Physical Properties
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